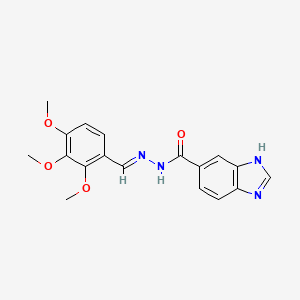![molecular formula C23H25N5O4S B11978580 ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978580.png)
ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE: is a complex organic compound with the molecular formula C23H25N5O4S . This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesisers and high-throughput screening techniques to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Wissenschaftliche Forschungsanwendungen
ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE has several scientific research applications:
Wirkmechanismus
The mechanism of action of ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to inflammation and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL 2-AMINO-1-{4-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
- ETHYL 2-AMINO-1-(2,3-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
- ETHYL 2-AMINO-1-(2,5-DIMETHYLPHENYL)-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE
Uniqueness
What sets ETHYL 2-AMINO-1-{3-[(DIETHYLAMINO)SULFONYL]PHENYL}-1H-PYRROLO[2,3-B]QUINOXALINE-3-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the diethylamino sulfonyl group, for instance, enhances its solubility and bioavailability, making it a promising candidate for further research and development .
Eigenschaften
Molekularformel |
C23H25N5O4S |
|---|---|
Molekulargewicht |
467.5 g/mol |
IUPAC-Name |
ethyl 2-amino-1-[3-(diethylsulfamoyl)phenyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C23H25N5O4S/c1-4-27(5-2)33(30,31)16-11-9-10-15(14-16)28-21(24)19(23(29)32-6-3)20-22(28)26-18-13-8-7-12-17(18)25-20/h7-14H,4-6,24H2,1-3H3 |
InChI-Schlüssel |
XWEXULZGYRCHOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B11978500.png)
![7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11978501.png)
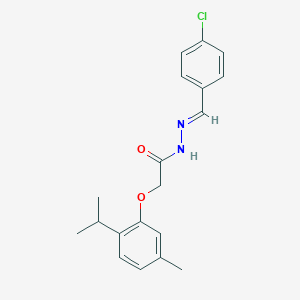

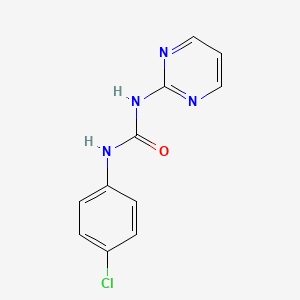
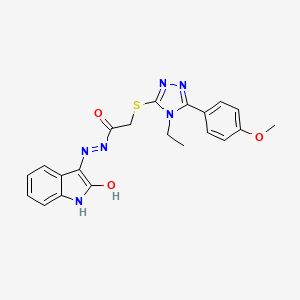
![2-[(E)-{[3-(2-bromophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-5-(diethylamino)phenol](/img/structure/B11978557.png)
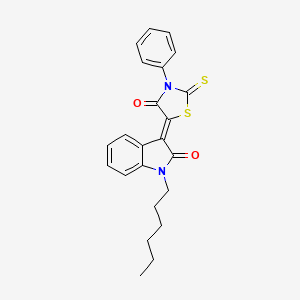
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978563.png)
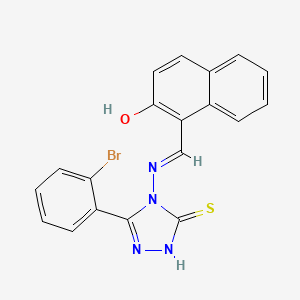
![N-[(2Z)-4-(2,4-dimethylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]aniline hydrobromide](/img/structure/B11978569.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11978573.png)

